ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate

Description

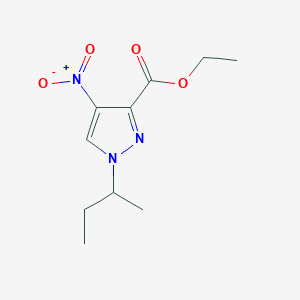

Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative characterized by a sec-butyl group at the 1-position, a nitro group at the 4-position, and an ethyl ester moiety at the 3-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity. This compound’s molecular formula is C₁₀H₁₅N₃O₄, with a molecular weight of ~242.25 g/mol.

Properties

IUPAC Name |

ethyl 1-butan-2-yl-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-4-7(3)12-6-8(13(15)16)9(11-12)10(14)17-5-2/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXXTKZNEFRWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)C(=O)OCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 4-nitro-1H-pyrazole-3-carboxylate with sec-butyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed

Reduction: Ethyl 1-sec-butyl-4-amino-1H-pyrazole-3-carboxylate

Substitution: 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid

Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate features a five-membered pyrazole ring with a nitro group and a carboxylate functional group, which contribute to its reactivity and biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing solvents like dimethylformamide under basic conditions to achieve desired yields and purity levels.

Medicinal Chemistry

- Antimicrobial Activity : Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate has demonstrated significant antimicrobial properties against various bacterial strains and fungi. Studies indicate its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections .

- Anti-inflammatory Properties : Research suggests that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis. Its mechanism may involve the modulation of signaling pathways related to inflammation .

- Anticancer Potential : Preliminary studies have shown that ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate can inhibit the proliferation of cancer cells in vitro, particularly in breast and lung cancer models. The compound may induce apoptosis through cell cycle arrest mechanisms .

Agrochemicals

The compound serves as an intermediate in the synthesis of herbicides and pesticides. Its unique structure allows for the development of novel agrochemical agents that can effectively target specific pests while minimizing environmental impact.

Materials Science

Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate is being explored for its potential in developing new materials with specific properties, including polymers that exhibit enhanced mechanical strength or thermal stability. Its role as a ligand in metal-catalyzed reactions further expands its utility in materials chemistry.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate revealed its efficacy against multiple bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard protocols, demonstrating significant inhibition against Bacillus subtilis and Candida albicans .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of this compound showed that it effectively reduces the production of pro-inflammatory cytokines in vitro. The study utilized various assays to evaluate its impact on cellular signaling pathways involved in inflammation .

Mechanism of Action

The mechanism of action of ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate and related pyrazole compounds:

Substituent Effects on Physicochemical Properties

- Lipophilicity and Solubility : The sec-butyl group in the main compound increases lipophilicity compared to the unsubstituted ethyl 4-nitro-1H-pyrazole-3-carboxylate . This reduces aqueous solubility but may enhance membrane permeability, a critical factor in agrochemical design.

- Electronic Effects : The nitro group at position 4 acts as a strong electron-withdrawing group, polarizing the pyrazole ring and directing electrophilic substitution reactions. This contrasts with 1-methyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole, where the CF₃ group further enhances electron withdrawal .

Biological Activity

Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate features a pyrazole ring substituted with a nitro group at the 4-position and a sec-butyl group at the 1-position. The carboxylate group at the 3-position enhances its reactivity. The presence of these functional groups contributes to its biological activity, particularly in antimicrobial and anti-inflammatory domains .

Synthesis

The synthesis of ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from accessible precursors. Common methods include:

- Mitsunobu Reaction: This method facilitates the alkylation of 4-nitropyrazole, leading to the formation of various derivatives.

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that improve yield and reduce reaction time .

Antimicrobial Properties

Research indicates that ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In various assays, it inhibited key enzymes involved in inflammatory pathways, such as COX-1 and COX-2. For instance, compounds derived from similar pyrazole structures have been reported to possess IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate. It has been observed to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve disruption of microtubule assembly and modulation of cell cycle progression .

The biological activity of ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate can be attributed to several mechanisms:

- Bioreduction: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Enzyme Inhibition: The compound may inhibit specific enzymes or receptors involved in inflammatory processes or cancer progression, thereby modulating biochemical pathways .

- Cell Cycle Interference: Studies indicate that it can affect cell cycle dynamics, promoting apoptosis in cancer cells through caspase activation .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria with MIC values ranging from 15 to 30 µg/mL. |

| Study B | Reported IC50 values for anti-inflammatory activity at around 60 µg/mL, comparable to traditional NSAIDs. |

| Study C | Showed induction of apoptosis in MDA-MB-231 cells with enhanced caspase activity measured at 10 µM concentration. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with condensation of sec-butylamine with a β-ketoester (e.g., ethyl acetoacetate) to form an intermediate, followed by cyclization using hydrazine hydrate to construct the pyrazole ring. Nitration at the 4-position is achieved via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .

- Key Data :

- Cyclization yields: 75–85% (depending on solvent polarity and temperature) .

- Nitration regioselectivity: >90% at the 4-position under low-temperature conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group at C4, sec-butyl at N1) by analyzing chemical shifts (e.g., C3 ester carbonyl at ~160 ppm) .

- X-ray crystallography : SHELX or SIR97 software refines crystal structures, resolving bond lengths (e.g., C–NO₂ bond ~1.47 Å) and dihedral angles to confirm stereoelectronic effects .

- IR : Nitro group stretching frequencies (~1520 cm⁻¹ and ~1350 cm⁻¹) validate nitration success .

Q. What safety protocols are essential when handling nitro-substituted pyrazoles?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Nitro compounds may decompose exothermically; avoid open flames.

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How does the sec-butyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky sec-butyl group at N1 sterically hinders electrophilic attacks at the pyrazole ring, directing reactivity to the nitro or ester groups. Computational studies (DFT) predict higher activation energies for substitutions at C4 compared to C5 due to steric and electronic effects .

- Data Contradictions : Experimental yields for C5 substitutions (e.g., reduction to amine) are lower (≤60%) than computational predictions (75–80%), suggesting unaccounted solvent effects .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Case Study : If NMR suggests planar nitro groups but X-ray shows a twisted conformation (dihedral angle >10°), refine computational models (e.g., DFT with dispersion corrections) to account for crystal packing forces .

- Validation : Cross-validate using variable-temperature NMR to detect dynamic effects or hydrogen bonding in solution .

Q. How can computational tools predict biological activity or degradation pathways?

- Methodological Answer :

- QSAR models : Correlate nitro group electron-withdrawing effects with cytotoxicity (e.g., IC₅₀ values against cancer cell lines) .

- Degradation : Molecular dynamics simulations predict hydrolysis pathways (e.g., ester cleavage in alkaline conditions) with half-life estimates .

Q. What solvent systems optimize catalytic reductions of the nitro group to amine?

- Methodological Answer :

- Hydrogenation : Use Pd/C in ethanol (yield: 70–80%) or switch to transfer hydrogenation (NH₄HCO₂, MeOH) for milder conditions .

- Challenges : Over-reduction (e.g., ester to alcohol) occurs in polar aprotic solvents (DMF), requiring careful catalyst loading (5–10 wt%) .

Methodological Tables

Table 1 : Reaction Optimization for Nitration Step

| Parameter | Optimal Range | Impact on Yield/Regioselectivity | Source |

|---|---|---|---|

| Temperature | 0–5°C | >90% regioselectivity at C4 | |

| HNO₃ Concentration | 65–70% | Minimizes byproducts (e.g., dinitro) | |

| Reaction Time | 2–3 hours | Prolonged time reduces yield (oxidation) |

Table 2 : Crystallographic Refinement Metrics (Example)

| Parameter | Value (Å/°) | Software Used | Source |

|---|---|---|---|

| C3–O1 (ester bond) | 1.32 ± 0.02 | SHELXL-2018 | |

| N1–C(sec-butyl) | 1.45 ± 0.03 | SIR97 | |

| Dihedral Angle (Nitro) | 8.2° | OLEX2 |

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.